2-Nitrobenzyl tosylate

Description

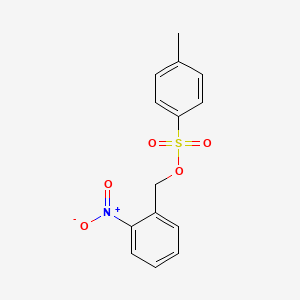

2-Nitrobenzyl tosylate (C₁₄H₁₃NO₅S) is a sulfonate ester featuring a 2-nitrobenzyl group attached to a tosyl (p-toluenesulfonyl) moiety. It is widely utilized as a photoacid generator (PAG) in chemically amplified photoresist formulations for extreme ultraviolet (EUV) lithography due to its ability to release strong acids (e.g., tosic acid) upon irradiation . Additionally, its nitrobenzyl group enables applications in photoremovable protecting strategies, where controlled release of biomolecules or catalysts is achieved via light-induced cleavage .

The compound is synthesized through esterification of 2-nitrobenzyl alcohol with tosyl chloride under controlled conditions, often in the presence of a base like pyridine to neutralize HCl byproducts . Its crystalline structure, resolved via X-ray diffraction, reveals planar aromatic rings and distinct bond lengths (e.g., C–O = 1.43 Å, S–O = 1.45 Å), which influence its stability and reactivity .

Properties

CAS No. |

20444-09-1 |

|---|---|

Molecular Formula |

C14H13NO5S |

Molecular Weight |

307.32 g/mol |

IUPAC Name |

(2-nitrophenyl)methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C14H13NO5S/c1-11-6-8-13(9-7-11)21(18,19)20-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 |

InChI Key |

MCVVDMSWCQUKEV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Photochemical Applications

Photocleavage Reactions:

2-Nitrobenzyl tosylate is frequently employed as a photocage in photochemical applications. It can be activated by UV light to release reactive species, making it useful in:

- Controlled Drug Release: The compound has been utilized to develop light-responsive drug delivery systems, where the release of therapeutic agents can be precisely controlled by light exposure. For instance, ONB (ortho-nitrobenzyl) protected nucleic acids have been shown to facilitate spatiotemporal control over gene expression and intracellular processes through photodeprotection mechanisms .

- Photolithography: In materials science, this compound is applied as a photoacid generator in hybrid organic/inorganic sol-gel systems. Its ability to generate acids upon irradiation facilitates the patterning of materials at the micro and nanoscale .

Case Study:

A study demonstrated the use of this compound in creating photolithographically patterned interfaces that modulate cellular behavior, highlighting its significance in biomedical engineering .

Synthesis of Functionalized Compounds

This compound is instrumental in synthesizing various functionalized compounds through:

- Nucleophilic Substitution Reactions: The tosylate group serves as a good leaving group, allowing for the introduction of nucleophiles. This property has been exploited in synthesizing complex molecules such as benzofuran and indole derivatives .

- Intramolecular Reactions: The compound has been utilized in intramolecular arylogous nitroaldol condensation reactions, leading to the formation of biologically relevant scaffolds with potential pharmacological activities .

Data Table: Synthesis Outcomes Using this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Benzofuran Derivatives | 68-92 | |

| Intramolecular Nitroaldol | Indole Derivatives | 48-90 | |

| Photochemical Deprotection | Drug Release Systems | Variable |

Biological Applications

The biological relevance of this compound extends to its role in drug development:

- Anticancer Research: Photocaged compounds based on this compound have been investigated for their ability to release cytotoxic agents selectively within cancer cells upon light activation. This targeted approach minimizes damage to surrounding healthy tissues and enhances therapeutic efficacy .

- Gene Regulation: The compound's derivatives have been used to create ONB-modified nucleic acids that can control transcription and translation processes through light-triggered mechanisms, offering innovative strategies for gene therapy .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic tosyl group in 2-nitrobenzyl tosylate is highly susceptible to nucleophilic displacement due to the electron-withdrawing nitro group, which stabilizes the transition state via resonance and inductive effects .

Solvolysis Pathways

Solvolysis studies in aqueous ethanol (80% v/v) and methanol (50% v/v) at 45°C indicate a dominant SN2 mechanism , with specific rates of and , respectively . In contrast, fluoroalcohol-rich solvents (e.g., 97% trifluoroethanol) promote an intramolecular pathway involving participation of the ortho-nitro group, leading to accelerated solvolysis rates () .

| Solvent System | Mechanism | Specific Rate () | Temperature (°C) |

|---|---|---|---|

| 80% Ethanol/Water | SN2 | 45 | |

| 50% Methanol/Water | SN2 | 45 | |

| 97% Trifluoroethanol | Intramolecular | 45 |

Halide Displacement

In the presence of halide ions (Cl⁻, Br⁻, I⁻), this compound undergoes substitution to form 2-nitrobenzyl halides. For example:

-

Reaction with NaBr in dichloromethane yields 2-nitrobenzyl bromide (52% yield) .

-

Tetrabutylammonium nitrite (TBAN) in toluene converts the tosylate to 2-nitrobenzyl nitrite (61% yield) .

Thermal Decomposition

This compound undergoes thermal decomposition via intramolecular nucleophilic displacement by the nitro group, releasing sulfonic acids (e.g., p-toluenesulfonic acid) and forming 2-nitrosobenzaldehyde . This reaction is critical in photoresist applications, where acid generation enables polymer crosslinking.

Mechanism:

Key evidence includes:

-

Entropy of activation () in 97% trifluoroethanol: (less negative than para-isomer) .

-

Decomposition temperature () correlates with nitro group electron-withdrawing capacity .

Rearrangement Reactions

Under acidic or solvolytic conditions, this compound rearranges to 2-nitrosobenzaldehyde via a cyclic intermediate . This process is driven by the leaving group potential of the tosylate anion and involves:

-

Cyclic intermediate formation : Intramolecular attack by the nitro oxygen.

-

Fragmentation : Release of p-toluenesulfonic acid and rearrangement to the nitroso compound.

Example :

Treatment with triflic anhydride at in dichloromethane yields 2-nitrosobenzaldehyde as the major product .

Comparative Reactivity

The reactivity of this compound is significantly higher than its bromide counterpart. The ratio in 80% ethanol is 10–30, highlighting the superior leaving group ability of the tosyl group .

| Substrate | (vs. p-nitro isomer) | Solvent |

|---|---|---|

| This compound | 1.0 | 80% Ethanol |

| 2-Nitrobenzyl bromide | 0.03–0.1 | 80% Ethanol |

Comparison with Similar Compounds

Structural Analogs: Nitrobenzyl Sulfonates

Table 1: Comparison of Nitrobenzyl Sulfonate Derivatives

Key Findings :

- Electron-Withdrawing Effects : The presence of multiple nitro groups (e.g., 2,6-dinitrobenzyl tosylate) enhances acid strength and photoresist sensitivity but may reduce solubility in organic matrices .

- Leaving Group Efficiency : Tosylates generally outperform mesylates and methylsulfonates in reactions requiring stable leaving groups, as seen in trifluoromethoxylation studies where tosylates achieved ~75–80% yields compared to ~70% for mesylates .

Functional Analogs: Photoremovable Protecting Groups

Table 2: Photocleavage Efficiency of Protecting Groups

Key Findings :

- Kinetics : 7-Nitroindoline derivatives exhibit faster photocleavage (Φ = 0.2–0.3) due to their rigid, conjugated systems, whereas this compound requires higher-energy UV light for activation .

- Precision in Lithography : this compound’s moderate quantum yield (Φ = 0.05–0.1) balances resolution and sensitivity in EUV lithography, avoiding over- or under-exposure .

Reactivity in Organic Transformations

This compound participates in nucleophilic substitutions (e.g., trifluoromethoxylation) but is less reactive than alkyl halides. For example, in metal-free trifluoromethoxylation, primary alkyl bromides achieved >90% yields, while tosylates yielded ~75–80% under similar conditions due to steric and electronic factors .

Preparation Methods

3 Reaction Mechanism Insights

The tosylation reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of tosyl chloride, facilitated by the base (dicyclohexylamine) which scavenges the released HCl. The mild exothermic nature and rapid precipitation of the amine hydrochloride drive the reaction to completion at mild temperatures.

4 Summary Table of Preparation Method

| Step | Details | Comments |

|---|---|---|

| Starting material | 2-nitrobenzyl alcohol | Commercially available or synthesized via halogenation/hydrolysis routes |

| Reagent | p-Toluenesulfonyl chloride (tosyl chloride) | Slight molar excess to ensure complete reaction |

| Base | Dicyclohexylamine | Slight molar excess; forms insoluble hydrochloride salt |

| Solvent | Dry acetone | Aprotic solvent, facilitates reaction and precipitation |

| Temperature | 15–35°C (typically ~25°C) | Controlled with ice bath if needed |

| Reaction time | 2 hours post amine addition | Ensures complete conversion |

| Work-up | Filtration, evaporation, recrystallization | Simple purification yielding crystalline product |

| Yield | Approx. 84% | High yield, reproducible |

| Product melting point | 100–102°C | Confirms purity and identity |

5 Research Findings and Practical Notes

- The tosylation reaction is highly efficient and reproducible, with yields consistently reported in the 80–85% range.

- The reaction is best performed at mild temperatures (20–25°C) to control exothermicity and maintain product crystallinity.

- Dicyclohexylamine hydrochloride precipitates out, simplifying isolation and avoiding complex purification.

- Recrystallization solvents such as carbon tetrachloride or chloroform are effective for obtaining pure crystalline this compound.

- Alternative bases and solvents are less commonly used due to lower yields or more complicated work-up.

- The preparation of 2-nitrobenzyl alcohol precursors via halogenation and hydrolysis is well-documented but less direct than tosylation of the alcohol itself.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the photochemical reactivity of 2-nitrobenzyl tosylate under UV or electron-beam exposure?

- Methodological Answer : Use spectroscopic techniques (e.g., UV-Vis, FT-IR) to monitor photolysis kinetics and identify intermediates. For electron-beam (e-beam) studies, quantify conversion efficiency via gravimetric analysis or HPLC to track byproduct formation. Reference studies employing 100 keV e-beam exposure in polystyrene matrices to benchmark sensitivity thresholds . Include controlled experiments to distinguish direct photon absorption (DUV) from secondary electron-mediated processes (EUV/e-beam) .

Q. How does the leaving group (tosylate) influence the quantum yield of 2-nitrobenzyl derivatives during photolysis?

- Methodological Answer : Compare kinetic data from time-resolved spectroscopy or laser flash photolysis for this compound against analogs with different leaving groups (e.g., acetate, bromide). Calculate quantum yields using actinometry and assess radical stabilization effects via electron paramagnetic resonance (EPR). Studies on ortho-nitrobenzylic derivatives suggest that the tosylate group enhances photolytic efficiency due to its electron-withdrawing nature and stability of the leaving ion .

Q. What are standard protocols for synthesizing and purifying this compound for photoresist applications?

- Methodological Answer : Synthesize via nucleophilic substitution between 2-nitrobenzyl bromide and silver tosylate in anhydrous acetonitrile. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via H NMR and mass spectrometry. Ensure storage under inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers reconcile contradictory sensitivity data for this compound in DUV vs. high-energy (e-beam/EUV) exposures?

- Methodological Answer : Conduct mechanistic studies to differentiate direct photon absorption (dominant in DUV) from secondary electron interactions (EUV/e-beam). Use Monte Carlo simulations to model energy deposition profiles and correlate with experimental sensitivity thresholds. For example, higher nitrobenzyl group loading (e.g., 10 wt%) may induce cross-linking under e-beam, reducing sensitivity compared to DUV . Validate hypotheses using FT-IR to detect cross-linking or radical trapping agents to identify transient species .

Q. What strategies mitigate solubility limitations of this compound in polymeric matrices for non-chemically amplified resists?

- Methodological Answer : Screen co-solvents (e.g., cyclopentanone, propylene glycol monomethyl ether acetate) to enhance dispersion. Alternatively, modify the polymer matrix (e.g., polystyrene derivatives) to improve compatibility. Solubility parameters can be predicted using Hansen solubility theory, followed by experimental validation via dynamic light scattering (DLS) and polarized optical microscopy .

Q. How does structural polymorphism affect the physicochemical stability of this compound in solid-state formulations?

- Methodological Answer : Characterize polymorphs via X-ray powder diffraction (XRPD) and thermal analysis (DSC/TGA). Assess stability under accelerated aging conditions (40°C/75% RH) and correlate with solubility/permeability changes using HPLC and Franz diffusion cells. Studies on tosylate salts (e.g., sorafenib tosylate) highlight that amorphous forms often exhibit higher solubility but lower stability than crystalline phases .

Data Analysis and Interpretation

Q. How should researchers interpret discrepancies in gravimetric sweat production data for tosylate derivatives across clinical trials?

- Methodological Answer : Apply pre-specified sensitivity analyses to exclude outlier data (e.g., extreme values from specific trial centers). Use mixed-effects models to account for inter-patient variability and subgroup analyses (e.g., age, prior treatments). For instance, in hyperhidrosis trials, excluding outlier centers restored statistical significance in sweat reduction metrics .

Q. What statistical frameworks are appropriate for comparing the efficacy of this compound-based resists against commercial PAGs?

- Methodological Answer : Employ design of experiments (DoE) to optimize resist formulations, followed by ANOVA to compare line-edge roughness (LER) and sensitivity metrics (e.g., Dill C parameters). Use electron microscopy (SEM) for qualitative pattern analysis and regression models to correlate loading concentrations with resolution thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.